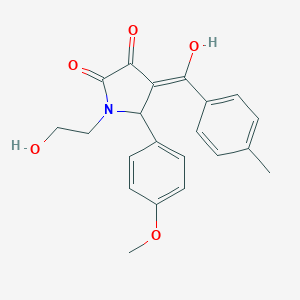amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of phenethylamines. It is commonly known as 25I-NBOMe and is a potent hallucinogenic drug. The compound is known to have a high affinity for the serotonin 2A receptor and has been widely used in scientific research for its unique properties.
Wirkmechanismus
25I-NBOMe has a high affinity for the serotonin 2A receptor, which is a G-protein coupled receptor that is primarily located in the brain. The compound acts as an agonist for the receptor, which leads to the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are primarily due to its interaction with the serotonin 2A receptor. The compound has been shown to induce visual and auditory hallucinations, as well as alterations in perception and mood. Additionally, 25I-NBOMe has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 25I-NBOMe in lab experiments include its high potency and selectivity for the serotonin 2A receptor. Additionally, the compound has a relatively long half-life, which allows for longer experiments. However, the limitations of using 25I-NBOMe include its potential toxicity and the need for specialized equipment and knowledge for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 25I-NBOMe. One potential area of research is the development of safer and more effective hallucinogenic drugs for therapeutic use. Additionally, further research is needed to understand the long-term effects of 25I-NBOMe on the brain and its potential for addiction. Finally, research is needed to develop new methods for the synthesis and handling of 25I-NBOMe that minimize the risk of toxicity and other complications.
Synthesemethoden
The synthesis of 25I-NBOMe involves a series of chemical reactions that require specialized knowledge and equipment. The starting material for the synthesis is 2C-I, which is a well-known psychedelic compound. The reaction involves the addition of a methyl group to the nitrogen atom of 2C-I, followed by the addition of a 3,4-dimethoxyphenyl group to the alpha carbon of the compound. The final step involves the addition of a 2,5-dimethylphenyl group to the amine nitrogen to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique properties of 25I-NBOMe have made it a popular compound for scientific research. The compound has been used to study the serotonin 2A receptor and its role in the brain. It has also been used to study the effects of hallucinogenic drugs on the brain and their potential therapeutic uses. Additionally, 25I-NBOMe has been used to study the structure-activity relationship of phenethylamines and their effects on the brain.
Eigenschaften
Produktname |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide |
|---|---|
Molekularformel |
C22H30N2O3 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-17(2)19(14-16)23-22(25)11-13-24(3)12-10-18-8-9-20(26-4)21(15-18)27-5/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
HNJHNQNQFOADIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)

